Cas no 481-82-3 (1-amino(phenyl)methylnaphthalen-2-ol)
481-82-3 structure
Product Name:1-amino(phenyl)methylnaphthalen-2-ol
Número CAS:481-82-3
MF:C17H15NO
Megavatios:249.307104349136
MDL:MFCD00663201
CID:331852
PubChem ID:235836
Update Time:2025-04-19
1-amino(phenyl)methylnaphthalen-2-ol Propiedades químicas y físicas
Nombre e identificación
-
- 2-Naphthalenol,1-(aminophenylmethyl)-
- 1-(aminophenylmethyl)-2-Naphthalenol
- 1-[AMINO(PHENYL)METHYL]-2-NAPHTHOL HYDROCHLORIDE
- 1-[amino(phenyl)methyl]naphthalen-2-ol
- 1-(amino-phenyl-methyl)-naphthalen-2-ol
- 1-[amino(phenyl)methyl]-2-naphthol
- Betti base [MI]
- Betti base,(+/-)
- Betti's base
- 1-amino(phenyl)methylnaphthalen-2-ol
- NSC37611
- AKOS016042969
- CBDivE_004519
- (+/-)-1-(alpha-Aminobenzyl)-2-naphthol
- 1-(.ALPHA.-AMINOBENZYL)-2-NAPHTHOL
- UNII-2039DR82JB
- 2-HYDROXY-.ALPHA.-PHENYL-1-NAPHTHALENEMETHANAMINE
- MixCom1_000276
- C90623
- NSC-37611
- 1-(Amino(phenyl)methyl)-2-naphthalenol
- 2-Hydroxy-alpha-phenyl-1-naphthalenemethanamine
- FT-0605234
- (+/-)-1-(.ALPHA.-AMINOBENZYL)-2-NAPHTHOL
- 2-Naphthalenol, 1-(aminophenylmethyl)-
- Maybridge1_000144
- SCHEMBL7566298
- FT-0605027
- 481-82-3
- AB20932
- 1-(a-aminobenzyl)-2-naphthol
- 1-(alpha-Aminobenzyl)-2-naphthol
- Betti base, (+/-)-
- DI-TERT-BUTYLPHENYLPHOSPHONIUMTETRAFLUOROBORATE
- MFCD00663201
- 1-(amino(phenyl)methyl)naphthalen-2-ol
- BETTI BASE
- Oprea1_224411
- 1-alpha-aminobenzyl-2-naphthol
- Q27253405
- 2039DR82JB
- AKOS000280047
- AB20933
- bettie
- EN300-35527
-
- MDL: MFCD00663201
- Renchi: 1S/C17H15NO/c18-17(13-7-2-1-3-8-13)16-14-9-5-4-6-12(14)10-11-15(16)19/h1-11,17,19H,18H2
- Clave inchi: PZMIGEOOGFFCNT-UHFFFAOYSA-N
- Sonrisas: OC1C=CC2C=CC=CC=2C=1C(C1C=CC=CC=1)N
Atributos calculados
- Calidad precisa: 249.11500
- Masa isotópica única: 285.092
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 20
- Cuenta de enlace giratorio: 2
- Complejidad: 287
- Recuento de unidades de unión covalente: 2
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3.9
- Superficie del Polo topológico: 46.2Ų
Propiedades experimentales
- Denso: 1.211
- Punto de ebullición: 451.1°Cat760mmHg
- Punto de inflamación: 226.6°C
- índice de refracción: 1.691
- PSA: 46.25000
- Logp: 4.29380
1-amino(phenyl)methylnaphthalen-2-ol PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM261537-25g |
1-(Amino(phenyl)methyl)naphthalen-2-ol hydrochloride |
481-82-3 | 97% | 25g |
$374 | 2021-08-18 | |
| Chemenu | CM261537-25g |
1-(Amino(phenyl)methyl)naphthalen-2-ol hydrochloride |
481-82-3 | 97% | 25g |
$374 | 2023-01-03 | |
| eNovation Chemicals LLC | D638360-5g |
1-[AMINO(PHENYL)METHYL]-2-NAPHTHOL HYDROCHLORIDE |
481-82-3 | 95% | 5g |
$1500 | 2024-08-03 | |
| Alichem | A219005476-25g |
1-(Amino(phenyl)methyl)naphthalen-2-ol hydrochloride |
481-82-3 | 97% | 25g |
$416.00 | 2023-09-01 | |
| Enamine | EN300-35527-0.05g |
1-[amino(phenyl)methyl]naphthalen-2-ol |
481-82-3 | 0.05g |
$154.0 | 2023-09-03 | ||
| Enamine | EN300-35527-0.1g |
1-[amino(phenyl)methyl]naphthalen-2-ol |
481-82-3 | 0.1g |
$231.0 | 2023-09-03 | ||
| Enamine | EN300-35527-0.25g |
1-[amino(phenyl)methyl]naphthalen-2-ol |
481-82-3 | 0.25g |
$329.0 | 2023-09-03 | ||
| Enamine | EN300-35527-0.5g |
1-[amino(phenyl)methyl]naphthalen-2-ol |
481-82-3 | 0.5g |
$519.0 | 2023-09-03 | ||
| Enamine | EN300-35527-1.0g |
1-[amino(phenyl)methyl]naphthalen-2-ol |
481-82-3 | 1.0g |
$665.0 | 2023-02-13 | ||
| Enamine | EN300-35527-2.5g |
1-[amino(phenyl)methyl]naphthalen-2-ol |
481-82-3 | 2.5g |
$1303.0 | 2023-09-03 |
1-amino(phenyl)methylnaphthalen-2-ol Literatura relevante
-
Abolfazl Olyaei,Mahdieh Sadeghpour RSC Adv. 2019 9 18467
-
Balu L. Gadilohar,Haribhau S. Kumbhar,Ganapati S. Shankarling New J. Chem. 2015 39 4647
-
Cai-Yun Wang,Cheng Dong,Zhan-Jiang Zheng,Zheng Xu,Ke-Fang Yang,Li-Wen Xu RSC Adv. 2015 5 55819
-
4. Copper catalyzed oxidative deamination of Betti bases: an efficient approach for benzoylation/formylation of naphthols and phenolsMohit L. Deb,Choitanya Dev Pegu,Paran J. Borpatra,Pranjal K. Baruah RSC Adv. 2016 6 40552
-
Danijel Glava?,Matija Gredi?ak New J. Chem. 2022 46 8760
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